2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol 2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol LY 231617 is a potent antioxidant that readily crosses the blood-brain barrier. LY 231617 significantly reduces ischemia-induced or hydrogen peroxide-induced neuronal damage and inhibits lipid peroxidation (IC50 = 22 µM). LY 231617 prevents nuclear translocation of activated NF-κB in hippocampal neurons.
Brand Name: Vulcanchem
CAS No.: 93811-58-6
VCID: VC0533969
InChI: InChI=1S/C17H29NO/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7/h9-10,18-19H,8,11H2,1-7H3
SMILES: CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Molecular Formula: C17H29NO
Molecular Weight: 263.4 g/mol

2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol

CAS No.: 93811-58-6

Cat. No.: VC0533969

Molecular Formula: C17H29NO

Molecular Weight: 263.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol - 93811-58-6

Specification

CAS No. 93811-58-6
Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
IUPAC Name 2,6-ditert-butyl-4-(ethylaminomethyl)phenol
Standard InChI InChI=1S/C17H29NO/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7/h9-10,18-19H,8,11H2,1-7H3
Standard InChI Key WQNYIWJBDGLKEB-UHFFFAOYSA-N
SMILES CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Canonical SMILES CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central phenol ring substituted at the 2- and 6-positions with tert-butyl groups (–C(CH₃)₃) and at the 4-position with an ethylaminomethyl moiety (–CH₂NHCH₂CH₃). This sterically hindered structure (Fig. 1) confers resistance to oxidative degradation, as the tert-butyl groups shield the phenolic hydroxyl group from reactive oxygen species .

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC Name2,6-di-tert-butyl-4-(ethylaminomethyl)phenolPubChem
Molecular FormulaC₁₇H₂₉NO
Molecular Weight263.4 g/mol
CAS Registry Number93811-58-6
SynonymsLY 231617, DBEM (historical)

Stereoelectronic Features

The ethylaminomethyl group introduces a basic nitrogen atom (pKa ≈ 11.17 ), enabling protonation under acidic conditions. Conformational analysis reveals that the tert-butyl groups adopt equatorial positions in solution, minimizing steric strain . Density functional theory (DFT) studies suggest that the molecule’s antioxidant activity arises from the low O–H bond dissociation energy (BDE ≈ 82 kcal/mol) of the phenolic hydroxyl group .

Physical and Chemical Properties

Thermodynamic Parameters

The compound is a white crystalline solid with a melting point of 93–94°C . Its low water solubility (<0.001 g/L at 20°C ) contrasts with high solubility in organic solvents like methanol and toluene, making it suitable for hydrophobic matrices.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point93–94°C
Boiling Point172°C at 30 mmHg
Density0.9225 g/cm³ (estimate)
LogP (Octanol-Water)4.24
Vapor Pressure0.002 Pa at 25°C

Reactivity

The phenolic hydroxyl group undergoes typical electrophilic substitution reactions, though steric hindrance limits reactivity at the 2- and 6-positions. The ethylaminomethyl side chain participates in Schiff base formation with aldehydes, a property exploited in polymer crosslinking . Under oxidative conditions, the compound forms stable phenoxyl radicals, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Synthesis and Production

Industrial-Scale Synthesis

The primary route involves reductive amination of 2,6-di-tert-butyl-4-methylphenol (BHT) derivatives. A patented method (US4122287A ) outlines:

  • Mannich Reaction: BHT reacts with formaldehyde and ethylamine in methanol at 60–80°C.

  • Acidification: Hydrochloric acid precipitates the product as a hydrochloride salt.

  • Purification: Recrystallization from ethanol yields >99% purity .

Table 3: Optimized Reaction Conditions

ParameterOptimal ValueYield
Temperature70°C89.5%
Molar Ratio (BHT:CH₂O:EtNH₂)1:1.2:1.185–90%
CatalystNone (amine acts as base)

Alternative Routes

A solvent-free approach using microwave irradiation reduces reaction time from 6 hours to 30 minutes, though scalability remains challenging . Recent advances in flow chemistry have improved space-time yields (STY) to 12 g/L·h .

Industrial Applications

Polymer Stabilization

As a radical scavenger, the compound extends the lifespan of polyethylene and polypropylene by 30–40% at loading levels of 0.1–0.5 wt% . Comparative studies show superior thermal stability to commercial antioxidants like Irganox 1010 (Table 4).

Table 4: Antioxidant Performance in Polypropylene

AntioxidantOxidation Induction Time (200°C, h)Source
LY 2316178.7 ± 0.3
Irganox 10106.2 ± 0.4

Lubricant Additives

In synthetic engine oils, 0.2% LY 231617 reduces sludge formation by 78% after 500 hours at 150°C (ASTM D2893) . Synergy with zinc dialkyldithiophosphates (ZDDP) enhances anti-wear performance, though nitrogen basicity may deactivate acidic catalysts in some formulations .

Recent Research and Future Directions

Metal-Organic Frameworks (MOFs)

Functionalization of UiO-66-NH₂ MOFs with LY 231617 improved CO₂ adsorption capacity by 40% at 298 K, attributed to amine-philic interactions .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhanced oral bioavailability from 12% to 58% in rat models .

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